Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine

Catalog No.
S8271593
CAS No.
M.F
C15H22N2
M. Wt
230.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine

Product Name

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine

IUPAC Name

(3R)-N-benzyl-N-cyclopropylpiperidin-3-amine

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17(14-8-9-14)15-7-4-10-16-11-15/h1-3,5-6,14-16H,4,7-12H2/t15-/m1/s1

InChI Key

MQWGGUMLYJKQFK-OAHLLOKOSA-N

SMILES

C1CC(CNC1)N(CC2=CC=CC=C2)C3CC3

Canonical SMILES

C1CC(CNC1)N(CC2=CC=CC=C2)C3CC3

Isomeric SMILES

C1C[C@H](CNC1)N(CC2=CC=CC=C2)C3CC3

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine is a chemical compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl moiety, and a piperidine ring. Its molecular formula is C12H18N2C_{12}H_{18}N_{2}, and it possesses a molar mass of approximately 190.28 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of amines and piperidine derivatives. Common reactions include:

  • Alkylation: The amine group can react with alkyl halides to form substituted piperidines.
  • Acylation: The amine can be acylated to form amides, which may enhance biological activity.
  • Cyclization: Under certain conditions, cyclization reactions can occur, leading to the formation of more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine exhibits significant biological activity, particularly in the realm of neuropharmacology. Research indicates that compounds with similar structures can act as ligands for various receptors, including:

  • Muscarinic Acetylcholine Receptors: Potential involvement in cognitive enhancement and treatment of Alzheimer's disease.
  • Dopamine Receptors: Possible implications in treating disorders such as schizophrenia and Parkinson's disease.

Studies have shown that modifications to the piperidine ring can lead to enhanced selectivity and potency against specific biological targets .

The synthesis of Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine typically involves several steps:

  • Formation of the Piperidine Ring: Starting from cyclopropylamine or related precursors.
  • Benzylation: The introduction of the benzyl group through alkylation reactions.
  • Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Recent advancements have focused on optimizing these methods for higher yields and purities while minimizing hazardous reagents .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for drugs targeting neurological disorders.
  • Research: In studies investigating receptor interactions and mechanisms of action in neuropharmacology.

Its unique structure allows for exploration in various therapeutic areas, making it a candidate for further development.

Interaction studies reveal that Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine may interact with multiple biological targets. For instance:

  • Cholinergic Systems: Its ability to modulate acetylcholine receptors suggests potential use in cognitive enhancement.
  • Dopaminergic Systems: Investigations into its effects on dopamine receptors could provide insights into its role in mood regulation and psychotropic effects .

These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-1-Benzyl-piperidin-3-amineBenzyl group attached to piperidineKnown for cholinesterase inhibition
(S)-1-Benzyl-piperidin-3-amineStereoisomer of (R)-1-benzyl-piperidin-3-amineDifferent biological activity profile
1-(Cyclopropyl)-4-methylpiperidineCyclopropane ring attached to piperidinePotential use in pain management
1-Benzyl-4-methylpiperidineSimilar benzyl substitution but different methylationEnhanced selectivity for specific receptor types

The uniqueness of Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine lies in its combination of both benzyl and cyclopropane functionalities, which may lead to distinct pharmacological profiles compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.178298710 g/mol

Monoisotopic Mass

230.178298710 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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